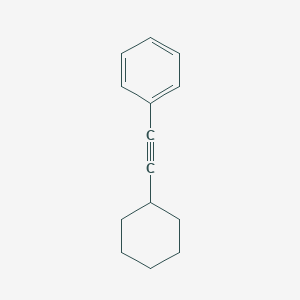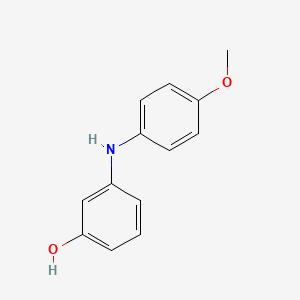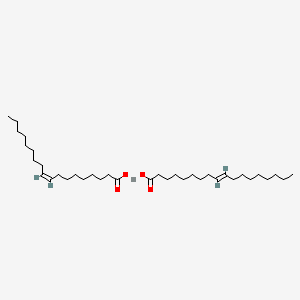
9-Octadecenoic acid (9Z)-, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (9Z)-, lead salt is a chemical compound derived from 9-Octadecenoic acid, commonly known as oleic acid. This compound is characterized by the presence of a lead ion, which forms a salt with the fatty acid. Oleic acid is a monounsaturated fatty acid that is widely found in various natural sources, including olive oil. The lead salt of 9-Octadecenoic acid is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 9-Octadecenoic acid (9Z)-, lead salt typically involves the reaction of oleic acid with a lead-containing compound. One common method is to react oleic acid with lead acetate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the lead salt. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound efficiently .
Analyse Des Réactions Chimiques
9-Octadecenoic acid (9Z)-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead salt back to oleic acid and elemental lead. Reducing agents such as sodium borohydride are often used.
Substitution: The lead ion in the compound can be substituted with other metal ions through reactions with metal salts.
Applications De Recherche Scientifique
9-Octadecenoic acid (9Z)-, lead salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in understanding the toxicity and biological interactions of lead-containing compounds.
Medicine: Research is conducted to explore potential medical applications, including its use in drug delivery systems and as a model compound for studying lead toxicity.
Mécanisme D'action
The mechanism of action of 9-Octadecenoic acid (9Z)-, lead salt involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress. The molecular targets and pathways involved in these effects are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
9-Octadecenoic acid (9Z)-, lead salt can be compared with other similar compounds, such as:
Oleic Acid: The parent compound, which lacks the lead ion and is widely used in food and cosmetics.
Sodium Oleate: A sodium salt of oleic acid, used in soaps and detergents.
Lead Stearate: Another lead-containing fatty acid salt, used as a stabilizer in plastics and as a lubricant.
Zinc Oleate: A zinc salt of oleic acid, used in rubber and plastic industries.
These comparisons highlight the unique properties and applications of this compound, particularly its use in industrial and research settings.
Propriétés
Numéro CAS |
15347-55-4 |
|---|---|
Formule moléculaire |
C36H66O4Pb |
Poids moléculaire |
770 g/mol |
Nom IUPAC |
lead(2+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b10-9+;10-9-; |
Clé InChI |
OGWDBCXXWRKGJC-HUGPZQPHSA-L |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
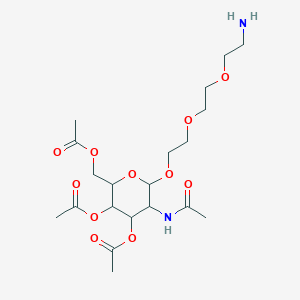
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)

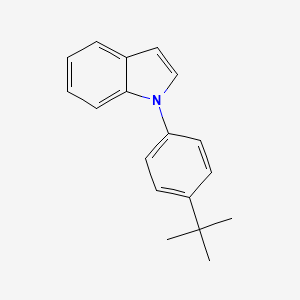

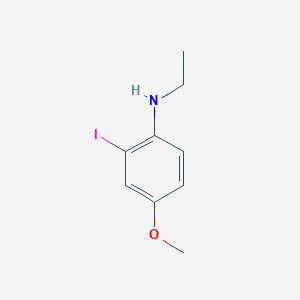
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)
